Comprehensive Technical Guide on Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate (CAS: 648412-55-9)
Comprehensive Technical Guide on Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate (CAS: 648412-55-9)
Executive Summary
In the landscape of advanced organic synthesis, highly functionalized thiophenes serve as privileged scaffolds for both pharmaceutical and agrochemical discovery. Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate (CAS: 648412-55-9) is a quintessential example of a densely substituted, multi-handle intermediate. As a Senior Application Scientist, I approach this molecule not just as a static chemical, but as a dynamic system of orthogonal reactive sites.
This whitepaper dissects the structural causality of this compound, detailing how its specific substitution pattern dictates its utility in synthesizing heterobicyclic pyrazoles (oncology/kinase inhibitors)[1] and thiophene carboxamides (agrochemical fungicides)[2]. Furthermore, we establish self-validating, step-by-step protocols for its downstream functionalization, ensuring high-fidelity reproducibility in your laboratory.
Physicochemical Profiling & Structural Causality
Before deploying this building block in a synthetic campaign, one must understand the purpose of each functional group on the thiophene ring. The compound is meticulously designed to allow regioselective modifications without cross-reactivity.
Quantitative Data Summary
| Property | Specification / Value |
| Chemical Name | Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate |
| CAS Registry Number | 648412-55-9[3] |
| Molecular Formula | C8H6BrNO2S[3] |
| Molecular Weight | 260.11 g/mol [4] |
| Typical Purity | ≥95%[3] |
| Storage Conditions | 2-8 °C, sealed in a dark, dry, and ventilated environment[4] |
| SMILES Code | O=C(C1=C(C)C(Br)=C(C#N)S1)OC[4] |
Mechanistic Causality of the Substitution Pattern
-
C2-Methyl Ester : Acts as a robust protecting group for the carboxylic acid. It survives transition-metal catalysis but can be easily removed via mild saponification[5].
-
C3-Methyl Group : Serves as a steric director. During downstream amidation or cross-coupling, this methyl group restricts the rotational freedom of adjacent substituents, locking the molecule into bioactive conformations necessary for target binding (e.g., in kinase ATP-binding pockets)[1].
-
C4-Bromo Group : The primary vector for transition-metal catalyzed cross-coupling (e.g., Buchwald-Hartwig amination). The adjacent electron-withdrawing cyano group lowers the LUMO of the C-Br bond, accelerating the oxidative addition of Pd(0)[1].
-
C5-Cyano Group : A powerful electron-withdrawing handle that activates the ring. It is chemically stable under mild conditions but can be selectively hydrated to an amide or reduced to a primary amine if orthogonal deprotection strategies are applied[2].
Core Synthetic Workflows & Downstream Applications
The true value of CAS 648412-55-9 lies in its divergent application pathways. Depending on the initial reaction vector (C2-ester vs. C4-bromo), the molecule is channeled into entirely different industrial pipelines.
The Pharmaceutical Pathway: Kinase Inhibitors
In oncology, dysregulated protein kinases (such as Aurora kinases and p21-activated kinases or PAKs) are prime therapeutic targets[6]. The C4-bromo group of this thiophene allows for palladium-catalyzed cross-coupling with hydrazones. Subsequent cyclization yields heterobicyclic pyrazoles—potent hinge-binding scaffolds that competitively inhibit ATP in the kinase active site[1].
The Agrochemical Pathway: Phytopathogen Control
In agricultural chemistry, thiophene carboxamides are broad-spectrum fungicides effective against pathogens like Aspergillus niger and Botrytis cinerea[2]. Here, the C4-bromo group is often left intact (or modified later), and the primary workflow involves the mild saponification of the C2-methyl ester to a carboxylic acid, followed by coupling with specialized amines to form active carboxamides[5].
Mechanistic divergence of CAS 648412-55-9 into agrochemical and pharmaceutical pipelines.
Standardized Experimental Protocols (Self-Validating Systems)
To guarantee scientific integrity, the following protocols are designed as self-validating systems. Causality for each reagent choice is explicitly defined to prevent downstream failures.
Protocol A: Mild Saponification (Agrochemical Precursor)
Objective : Convert the C2-methyl ester to 4-bromo-5-cyano-3-methylthiophene-2-carboxylic acid without hydrolyzing the sensitive C5-cyano group[5],[2].
Causality & Reagent Selection : Using NaOH or KOH at elevated temperatures risks hydrating the cyano group to a primary amide. Lithium hydroxide (LiOH) in a biphasic Tetrahydrofuran (THF)/Water system provides a mild, miscible environment for controlled saponification at room temperature[2].
Step-by-Step Methodology :
-
Dissolution : Dissolve 150 mg (0.86 mmol) of methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate in 3.9 mL of THF.
-
Base Addition : Dropwise, add 0.7 mL of a 1.1 M aqueous LiOH solution (~0.77 mmol). Self-Validation: The slight substoichiometric to equimolar ratio prevents excess base from attacking the nitrile.
-
Reaction : Stir the mixture at room temperature for exactly 1 hour[5].
-
QC Check : Monitor via TLC or LC-MS to confirm the disappearance of the ester starting material.
-
Thermal Control : Transfer the reaction flask to an ice bath and cool to 0 °C. Causality: Neutralization is exothermic; heat spikes can cause decarboxylation.
-
Acidification : Carefully acidify the mixture using 1.0 M aqueous HCl until the pH reaches ~2-3[2].
-
Isolation : Extract the aqueous layer with Ethyl Acetate (3x). Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the pure acid[2].
Self-validating saponification workflow ensuring cyano-group preservation.
Protocol B: Buchwald-Hartwig Cross-Coupling (Oncology Precursor)
Objective : Couple the C4-bromo position with benzophenone hydrazone to form a key intermediate for bicyclo-pyrazole kinase inhibitors[1].
Causality & Reagent Selection : The C4 position is sterically hindered by the C3-methyl and C5-cyano groups. Therefore, 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is selected as the ligand; its large bite angle (~99°) forces the Pd center into a geometry that drastically accelerates the reductive elimination step[1]. Cesium carbonate (Cs2CO3) is used as it is a mild, organic-soluble base that deprotonates the hydrazone without saponifying the C2-ester.
Step-by-Step Methodology :
-
Preparation : In an oven-dried flask under nitrogen, combine methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate (50 mmol) and benzophenone hydrazone (60 mmol) in 390 mL of anhydrous toluene[1].
-
Catalyst Complexation : In a separate vial, suspend Cs2CO3 (80 mmol), Palladium(II) acetate (1.6 mmol), and dppf (ligand) in 120 mL of toluene[1].
-
Initiation : Transfer the catalyst suspension into the main reaction flask.
-
Reflux : Heat the resulting mixture to 110 °C and stir for 16 hours[1].
-
Workup : Cool the mixture to 50 °C, filter through a pad of Celite to remove the palladium black and inorganic salts, and evaporate the toluene under reduced pressure to isolate the hydrazone intermediate[1].
References
-
Mingyuan Chemical. "Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate 648412-55-9". Mingyuan Chemical Catalog.3
-
BLD Pharm. "648412-55-9 | Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate". BLD Pharm Product Documentation. 4
-
Pharmacia Italia S.p.A. "WO2004007504A1 - Heterobicyclic pyrazole derivatives as kinase inhibitors". Google Patents. 1
-
Bayer Aktiengesellschaft. "EP4077317B1 - Thienyloxazolones and analogues". European Patent Office / Googleapis. 5
-
Bayer Aktiengesellschaft. "EP4285723A2 - Substituted thiophene carboxamides, thiophene carboxylic acids and derivatives thereof". European Patent Office. 2
-
ACS Publications. "Inhibitors of p21-Activated Kinases (PAKs)". Journal of Medicinal Chemistry. 6
Sources
- 1. WO2004007504A1 - Heterobicyclic pyrazole derivatives as kinase inhibitors - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. Methyl 4-broMo-5-cyano-3-Methylthiophene-2-carboxylate 648412-55-9 [mingyuanchemical.com]
- 4. 648412-55-9|Methyl 4-bromo-5-cyano-3-methylthiophene-2-carboxylate|BLD Pharm [bldpharm.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. pubs.acs.org [pubs.acs.org]
